![molecular formula C18H13N3O B2583297 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 861208-60-8](/img/structure/B2583297.png)

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

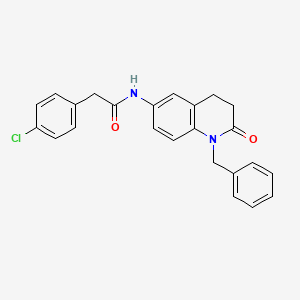

Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazinones are known as a ‘wonder nucleus’ because they can form different derivatives with various biological activities .

Synthesis Analysis

Pyridazinones can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring containing nitrogen atoms at the 1 and 2 positions and a keto functionality at the 3 position .Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinones can be influenced by the substituents on the ring. For instance, a methyl group at the C-5 position of the dihydropyridazinone ring can enhance potency .Aplicaciones Científicas De Investigación

Novel Heterocyclic Compounds Synthesis

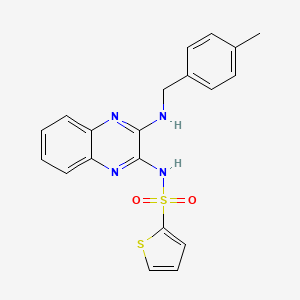

Research has demonstrated the synthesis of novel heterocyclic compounds utilizing derivatives similar to 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. These studies often aim at developing compounds with expected biological activities. For instance, the synthesis of new classes of pyridazin-3-one derivatives has been established, showing a general route for their synthesis and potential utility in creating fused azines, indicating a broad scope for the design of biologically active molecules (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antifungal Activities

Some derivatives of pyridazinones have been reported to exhibit antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents. For example, the reaction of specific chloro derivatives with various compounds has led to new compounds that showed antimicrobial and antifungal activities, suggesting a promising avenue for drug development (G. H. Sayed et al., 2003).

Monoamine Oxidase Inhibition

Investigations into the biological activities of indeno[1,2-c]pyridazin-5-one derivatives, including studies on their inhibitory effects on monoamine oxidase-B (MAO-B), have demonstrated significant findings. Such compounds have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activity, displaying a preference for MAO-B with potential implications for treating disorders such as depression and Parkinson's disease (S. Kneubühler et al., 1995).

Herbicidal Activities

Some derivatives of pyridazine have shown excellent herbicidal activities, indicating the chemical's utility in agricultural applications. This includes the synthesis of novel compounds with substituted phenoxy groups, which exhibited potent herbicidal activity at low doses, marking an important contribution to pest management strategies (Han Xu et al., 2012).

Conversion to Carbonyl Compounds

Additionally, studies have demonstrated the utility of similar oximes in chemical reactions, such as the conversion of oximes to their corresponding carbonyl compounds under certain conditions, showcasing the versatility of these compounds in synthetic chemistry (B. Kim et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21-22/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYQDXWZBLFPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)

![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)